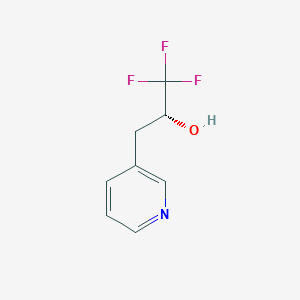![molecular formula C8H10INO B13906298 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-2-oxabicyclo[311]heptane-5-carbonitrile is a bicyclic compound featuring an iodomethyl group, an oxabicyclo structure, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,5-diiodobicyclo[3.1.1]heptane.
Formation of the Oxabicyclo Structure: The oxabicyclo structure is introduced through a series of difunctionalization reactions.
Introduction of the Carbonitrile Group: The carbonitrile group is added using appropriate reagents and conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Applications De Recherche Scientifique
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways Involved: The specific pathways depend on the functional groups and the nature of the interactions with the molecular targets.
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but contain an azabicyclo moiety instead of an oxabicyclo moiety.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a different bicyclic structure but share some chemical properties and reactivity.
Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C8H10INO/c9-5-8-3-7(4-8,6-10)1-2-11-8/h1-5H2 |
Clé InChI |
KTGUMWRKVJQCOC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC1(C2)C#N)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

